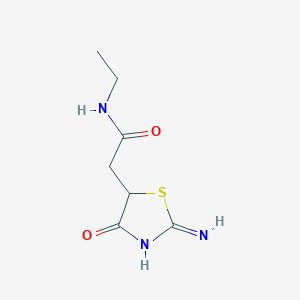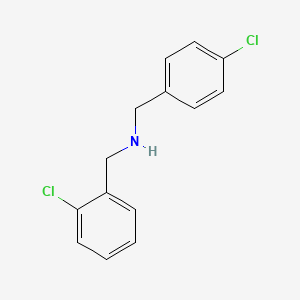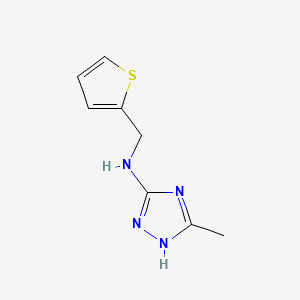
2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable thioamide precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the thiazolidine ring structure enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2S/c1-2-9-5(11)3-4-6(12)10-7(8)13-4/h4H,2-3H2,1H3,(H,9,11)(H2,8,10,12) |
Clave InChI |
QRUSFYPMTHMDIU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CC1C(=O)NC(=N)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)

![Diethyl 5-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12496207.png)

